N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
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Overview
Description
N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole intermediates with the tetrahydrofuran ring under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation . The thiazole ring can interact with metal ions, affecting their biological availability . The compound’s overall structure allows it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that also contains an indole moiety and inhibits cyclooxygenase enzymes.
Melatonin: A hormone that regulates sleep-wake cycles and contains an indole ring.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A psychoactive compound with a similar indole structure.
The uniqueness of this compound lies in its combination of the indole, thiazole, and tetrahydrofuran rings, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O4S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-19(2)13(7-16(23)26-19)17(24)22-18-21-15(9-27-18)12-8-20-14-5-4-10(25-3)6-11(12)14/h4-6,8-9,13,20H,7H2,1-3H3,(H,21,22,24) |
InChI Key |
JEHWABOARSZVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=CS2)C3=CNC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
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